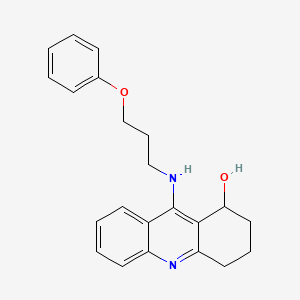
1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol
Cat. No. B8365653
M. Wt: 348.4 g/mol
InChI Key: OMPBZSLBVKDSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04754050
Procedure details


In 100 ml of dry THF was dissolved 2.47 g of 3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 3.6 ml of 1M LiAlH4 in THF was added dropwise over 5 minutes. After 0.5 hour the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. The filtrate was evaporated to an oil which solidified when triturated with pentane. The solid was recrystallized from 1:1 dichloromethane/pentane to yield after drying 2.17 g of product, mp 138°-140° C.



Name
3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one
Quantity
2.47 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:25]=1[C:24](=[O:26])[CH2:23][CH2:22][CH2:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[O:1]([CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:25]=1[CH:24]([OH:26])[CH2:23][CH2:22][CH2:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
|
Name
|
3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one
|
|
Quantity
|
2.47 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mechanically stirred solution was cooled in ice under nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the inorganic salts were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from 1:1 dichloromethane/pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying 2.17 g of product, mp 138°-140° C.
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O(C1=CC=CC=C1)CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
